
N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide, also known as CFA, is a synthetic compound that has been extensively studied for its potential use in scientific research. CFA belongs to the class of acrylamide derivatives and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antibacterial Activity
- N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide is synthesized through various chemical processes. For example, the condensation of 3-(5-nitro-2-furyl) acryloyl chloride with alkylamines yields various acid amides with notable antibacterial activities (Saikachi & Suzuki, 1958).
Chemical Reactions and Synthesis of Derivatives
- This compound is involved in oxidative cyclization reactions. For instance, the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate leads to the production of various derivatives like 4-cyano-2,3-dihydrofuran-3-carboxamides (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).
Isomerization and Structural Studies
- The compound undergoes isomerization, such as the enzymatic cis-trans isomerization of nitrofuran derivatives by xanthine oxidase (Tatsumi, Kitamur, Kog, Yoshimura, & Kato, 1976). Additionally, studies on the synthesis and steric configurations of furan compounds, including this compound, provide insights into their chemical properties and applications (Hirao, Kato, & Kozakura, 1973).
Metabolism and Biochemical Analysis
- Research on the metabolism of this compound, such as its urinary metabolites in rabbits, sheds light on its biochemical behavior and potential applications in various fields (Ou, Tatsumi, & Yoshimura, 1977).
Polymorphism and Crystallography
- Studies on polymorphism, such as the existence of different crystal forms of the compound, contribute to the understanding of its physical properties, which is crucial for its application in material sciences and pharmaceuticals (Kiryu & Iguchi, 1967).
properties
IUPAC Name |
(E)-N-(3-chloro-2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO2/c14-12-9(15)4-5-10(13(12)16)17-11(18)6-3-8-2-1-7-19-8/h1-7H,(H,17,18)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVVYWWHTKMMAM-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=C(C(=C(C=C2)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=C(C(=C(C=C2)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


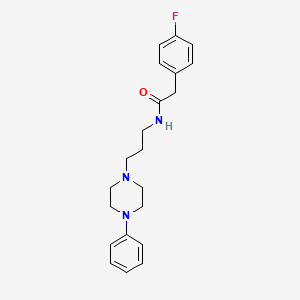
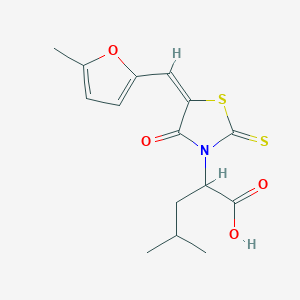
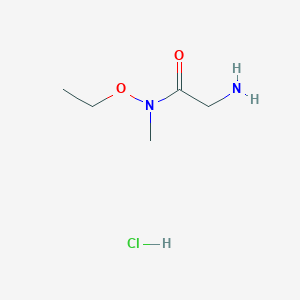
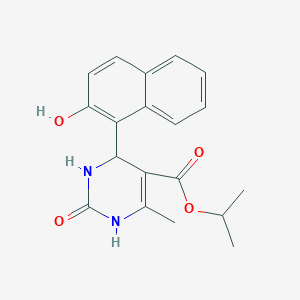
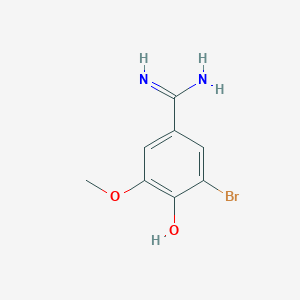

![4-[(3-Iodophenyl)carbonyl]morpholine](/img/structure/B3011963.png)
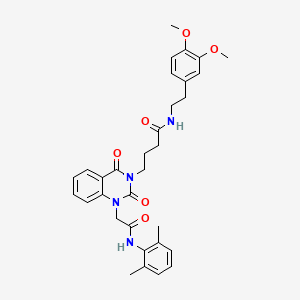
![1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B3011966.png)
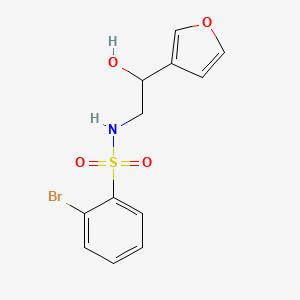
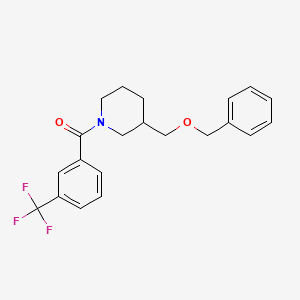
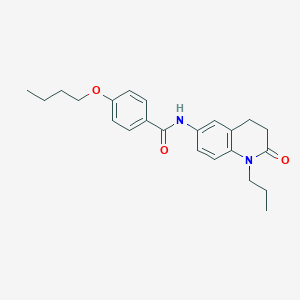
![ethyl 2-(3-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011971.png)